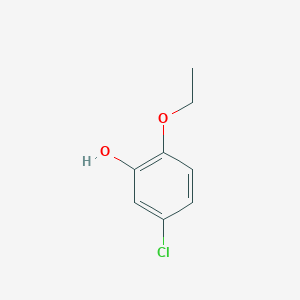

5-Chloro-2-ethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNPSDAHUYBEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 5-Chloro-2-ethoxyphenol

The construction of the this compound molecule can be approached from different starting points, each with its own set of advantages and challenges. Key strategies include nucleophilic aromatic substitution, etherification, and selective halogenation.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a viable route to this compound, often starting with precursors where a leaving group is displaced by an ethoxide. For instance, a dichlorinated benzene (B151609) derivative can be subjected to nucleophilic attack by sodium ethoxide. The reaction conditions, such as temperature and pressure, are critical to favor the desired mono-substitution product over potential di-substituted byproducts.

Another SNAr approach could involve starting with a chloronitrophenol. The nitro group activates the ring towards nucleophilic attack, facilitating the introduction of the ethoxy group. Subsequent reduction of the nitro group to an amine, followed by diazotization and Sandmeyer reaction, could then be used to introduce the chloro substituent at the desired position.

Etherification Strategies and Conditions

The Williamson ether synthesis is a classic and widely used method for forming ethers, and it is applicable to the synthesis of this compound. masterorganicchemistry.combyjus.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In this context, 4-chlororesorcinol (B43231) can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the ether linkage. chemsrc.com

The efficiency of the Williamson ether synthesis is dependent on several factors. The choice of solvent, temperature, and the nature of the base and ethylating agent all play a crucial role in maximizing the yield and minimizing side reactions. masterorganicchemistry.comgordon.edu For industrial applications, ethoxylation can also be achieved by reacting the phenolic precursor with ethylene (B1197577) oxide, typically under basic catalysis at elevated temperatures and pressures. wikipedia.orgtaylorandfrancis.com Careful control of reaction conditions is necessary to manage the exothermicity of this process. wikipedia.org

An improved process for preparing 2-ethoxyphenol (B1204887) from pyrocatechol (B87986) and diethyl sulfate has been reported, which could be adapted for the synthesis of the chlorinated analog. tdcommons.org This process involves reacting the starting materials in toluene (B28343) with aqueous sodium hydroxide, followed by heating and distillation to obtain the product in good purity and yield. tdcommons.org

Selective Halogenation of Phenol (B47542) Ethers

Direct and selective halogenation of a pre-formed phenol ether, such as 2-ethoxyphenol, offers another synthetic route. The hydroxyl and ethoxy groups are ortho-, para-directing, meaning that direct chlorination will likely yield a mixture of isomers. Achieving selectivity for the 5-chloro position (para to the hydroxyl group and meta to the ethoxy group) can be challenging.

The chlorination of phenols can be influenced by the choice of chlorinating agent and reaction conditions. encyclopedia.pubgfredlee.com Reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) are often used for the chlorination of phenols. encyclopedia.pubscientificupdate.com The regioselectivity of the chlorination can sometimes be controlled by using specific catalysts. scientificupdate.comnsf.gov For example, the use of certain thiourea (B124793) catalysts with NCS has been shown to direct chlorination to either the ortho or para position of phenols with high selectivity. scientificupdate.com A system of phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride (AlCl3) has also been reported for the ortho-chlorination of phenols and phenol ethers. researchgate.net

Multi-step Syntheses for Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound often requires multi-step sequences to introduce various functionalities with the correct regiochemistry. These syntheses can provide valuable insights into structure-activity relationships for various applications.

For example, a multi-step synthesis could start with a commercially available substituted phenol and build the desired molecule through a series of reactions such as protection, halogenation, etherification, and deprotection. youtube.com The synthesis of related compounds, such as (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol, involves steps like halogenation, nucleophilic substitution, and coupling reactions. smolecule.com Similarly, the preparation of 2-Ethoxy-6-(hydroxymethyl)phenol can be achieved through hydroxymethylation, reduction, or nucleophilic substitution on a halogenated ethoxyphenol derivative. smolecule.com

Precursor Chemistry and Reactant Optimization

The success of any synthetic route to this compound is heavily reliant on the availability and reactivity of the starting materials. Optimizing the choice of precursors and reaction conditions is essential for achieving high yields and purity.

Halogenated Phenols and Ethers as Key Starting Materials

Halogenated phenols and ethers are fundamental building blocks for the synthesis of this compound and its derivatives. smolecule.comcambridge.orgontosight.aiacs.orggoogle.com Commercially important chlorinated phenols are typically manufactured by the direct chlorination of the parent phenols. encyclopedia.pub

The optimization of reactant stoichiometry, catalyst choice, and reaction temperature is crucial for maximizing the yield of the desired product. acs.orgnih.govorientjchem.orgrsc.org For example, in the synthesis of 4-methoxyphenol, the reaction temperature and the oxidant-to-substrate ratio were found to be major factors influencing the reaction's effectiveness. core.ac.uk

Interactive Data Table: Synthetic Precursors and Products

| Precursor | Reagent(s) | Product | Reaction Type |

| 4-Chlororesorcinol | Ethyl iodide / Base | This compound | Williamson Ether Synthesis |

| 2-Ethoxyphenol | N-Chlorosuccinimide / Catalyst | This compound | Selective Halogenation |

| Dichlorobenzene Derivative | Sodium Ethoxide | This compound | Nucleophilic Aromatic Substitution |

| 4-Ethoxyphenol | Chlorinating Agent | Chloro-4-ethoxyphenol Isomers | Halogenation |

| Pyrocatechol | Diethyl sulfate / Base | 2-Ethoxyphenol | Etherification |

Catalytic Systems and Their Impact on Synthetic Efficiency

Catalysts are pivotal in the synthesis of phenolic ethers, significantly enhancing reaction rates, yields, and selectivity. The choice of catalyst depends on the specific synthetic route, such as the Williamson ether synthesis or Ullmann-type couplings.

In Williamson ether synthesis, Phase Transfer Catalysts (PTC) are frequently employed, especially in industrial settings. byjus.comwipo.int PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or polyethylene (B3416737) glycols (PEGs), facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. phasetransfercatalysis.comcyf-kr.edu.pltandfonline.com This enhances the reaction rate by bringing the reactants together and can allow for milder reaction conditions, often eliminating the need for hazardous, anhydrous aprotic solvents. tandfonline.comtandfonline.com For instance, the etherification of phenols with alkyl halides can be achieved in high yields under solvent-free conditions using PEG400 as a catalyst. tandfonline.comtandfonline.com

Transition metal catalysts are essential for Ullmann-type reactions and other cross-coupling methods.

Copper-based catalysts are the traditional choice for Ullmann ether synthesis. Modern protocols use catalytic amounts of copper(I) salts, such as CuI, often in combination with ligands like salicylaldimines or diols, which stabilize the copper intermediate and facilitate the coupling under milder conditions (80–130 °C). nih.govrhhz.netmdpi.com The use of copper nanoparticles (CuNPs) and supported catalysts like CuO-nanoparticles or Cu₂O/graphene has also been explored to improve efficiency and catalyst recyclability. mdpi.com

Palladium-based catalysts are also highly effective for C-O bond formation. Palladium complexes, such as those with phosphine (B1218219) ligands (e.g., PdCl₂(dppf)), can catalyze the efficient etherification of phenols. frontiersin.orgnih.gov These systems can tolerate a wide range of functional groups and often operate under mild conditions, providing high yields and regioselectivity. frontiersin.orgresearchgate.net

The table below summarizes various catalytic systems used in the synthesis of phenolic ethers, highlighting their impact on efficiency.

| Catalytic System | Reaction Type | Typical Conditions | Impact on Efficiency | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Williamson (PTC) | Solid/Liquid phase, often solvent-free, microwave irradiation | Accelerates reaction, enables milder conditions, high yields (often >90%). | cyf-kr.edu.pl |

| Polyethylene Glycol (PEG400) | Williamson (PTC) | Solvent-free, 140-150°C | Acts as both catalyst and solvent, excellent yields (>86%), environmentally benign. | tandfonline.comtandfonline.com |

| CuI / Ligand (e.g., salicylaldimine) | Ullmann Condensation | Dioxane, K₃PO₄, 80-110°C | Enables use of catalytic copper, milder conditions than classic Ullmann, good to excellent yields. | nih.govrhhz.net |

| CuO-Nanoparticles | Ullmann Condensation | DMSO, KOH/Cs₂CO₃, ~100°C | Heterogeneous catalyst, good yields, reactivity depends on substituents. | mdpi.com |

| PdCl₂(dppf) | Palladium-Catalyzed Etherification | Acetonitrile (B52724), Cs₂CO₃, 70°C | High efficiency and regioselectivity, tolerates various functional groups, good yields. | frontiersin.orgnih.gov |

Green Chemistry Principles in Synthesis

The synthesis of phenolic ethers, including this compound, is increasingly being adapted to align with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. whiterose.ac.uk

One significant green approach is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. cyf-kr.edu.plorganic-chemistry.orgtandfonline.com Phenolic ethers can be rapidly synthesized by irradiating a mixture of a phenol, an alkyl halide, and a base, sometimes on a solid support or in a solvent-free "dry media" condition. cyf-kr.edu.plkoreascience.kr

The selection of greener solvents is another key principle. Traditional solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective but pose environmental and health risks. byjus.comnumberanalytics.com Research has focused on alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and are less toxic. acs.orgsigmaaldrich.com Polyethylene glycols (PEGs) can also serve as green solvent-catalyst systems. tandfonline.com

The use of environmentally benign reagents is also crucial. Diethyl carbonate, for example, is a non-toxic alternative to hazardous alkylating agents like diethyl sulfate. google.comgoogle.com The synthesis of 2-ethoxyphenol (a related compound) has been demonstrated using diethyl carbonate and catechol with a recyclable activated carbon-supported phosphoric acid catalyst, highlighting a greener pathway. google.comjustia.com This approach offers advantages such as low raw material toxicity, mild reaction conditions, and simple catalyst separation. google.com Adherence to green chemistry principles, such as waste prevention and the use of catalysis, is central to developing sustainable industrial processes for fine chemicals like this compound. inderscienceonline.com

Reaction Mechanisms and Chemical Reactivity

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 5-Chloro-2-ethoxyphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl and ethoxy groups. byjus.com Both -OH and -OC2H5 are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.commasterorganicchemistry.com The chlorine atom, while deactivating the ring through its inductive effect, also acts as an ortho-, para-director. masterorganicchemistry.com

The directing effects of the substituents are summarized below:

-OH (position 1): Strongly activating, directs to positions 2, 4, 6.

-OEt (position 2): Strongly activating, directs to positions 1, 3, 5.

-Cl (position 5): Deactivating, directs to positions 1, 2, 4, 6.

The ultimate position of substitution is determined by the combined electronic and steric influences of all three groups. The -OH group is generally a stronger activator than the -OEt group. The most activated positions on the ring are C4 and C6, which are ortho and para to the powerful hydroxyl group. Position 4 is also para to the chloro group. Position 6 is ortho to the hydroxyl group and meta to the chloro group. Position 3 is ortho to the ethoxy group but meta to the hydroxyl group, making it less favorable. Steric hindrance from the adjacent ethoxy group may slightly disfavor substitution at position 3. Therefore, electrophilic attack is most likely to occur at position 4 or 6.

Common EAS reactions for phenols include:

Halogenation: Due to the highly activated ring, halogenation can occur readily, even without a Lewis acid catalyst. byjus.com

Nitration: Treatment with dilute nitric acid can lead to a mixture of nitro-substituted products. byjus.com

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group.

Friedel-Crafts Reactions: These reactions (alkylation and acylation) are often problematic with phenols as the Lewis acid catalyst can coordinate with the hydroxyl and ether oxygen atoms.

The general two-step mechanism for EAS involves the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -OH | 1 | Activating | Ortho, Para (positions 2, 4, 6) |

| -OC2H5 | 2 | Activating | Ortho, Para (positions 1, 3, 5) |

| -Cl | 5 | Deactivating | Ortho, Para (positions 1, 2, 4, 6) |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution can occur at two main sites in this compound: substitution of the chlorine on the aromatic ring and substitution at the ethyl group of the ether.

Nucleophilic Aromatic Substitution (SNAr): Unactivated aryl halides like the one in this compound are generally inert to nucleophilic substitution. libretexts.org However, SNAr can proceed if the aromatic ring is activated by strong electron-withdrawing groups at the ortho or para positions, which is not the case here. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged Meisenheimer complex intermediate. libretexts.org For this compound, forcing conditions such as high temperature, high pressure, or the use of very strong bases would be required to facilitate the substitution of the chlorine atom.

Williamson Ether Synthesis (SN2): The phenolic hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile. This nucleophile can then participate in SN2 reactions. For example, reacting this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base would yield 1-chloro-2,5-diethoxybenzene. The rate of this SN2 reaction is second-order, dependent on the concentrations of both the nucleophile (the phenoxide) and the electrophile (the alkyl halide). saskoer.ca

Radical Reaction Pathways in Synthesis and Degradation

Radical reactions can be involved in both the synthesis and degradation of this compound.

Synthesis: Radical pathways are not the primary route for synthesizing this compound but can be used for related transformations. For instance, radical dehalogenation using reagents like tributyltin hydride (Bu3SnH) can replace a halogen with a hydrogen atom via a radical chain mechanism. libretexts.org

Degradation: The degradation of phenolic compounds in the environment often involves radical pathways, particularly through advanced oxidation processes (AOPs). These processes generate highly reactive species like hydroxyl radicals (•OH). rhhz.netnih.gov The reaction of •OH with an aromatic compound like this compound proceeds via the addition of the radical to the benzene (B151609) ring, forming a hydroxycyclohexadienyl-type radical. researchgate.net This intermediate can then undergo further reactions, such as water elimination to form a phenoxy radical, or react with oxygen to form peroxy radicals, leading to ring-opening and eventual mineralization into CO2 and H2O. rhhz.netresearchgate.netresearchgate.net The degradation of chlorophenols can also be catalyzed by species like cobalt tetrasulfophthalocyanine, which involves the formation of superoxide (B77818) anion radicals. researchgate.net

The decomposition of phenol (B47542) under thermal conditions can form phenoxy radicals, which subsequently decompose to cyclopentadienyl (B1206354) radicals and carbon monoxide. researchgate.net Similar pathways could be anticipated for substituted phenols.

Reaction Kinetics and Thermodynamic Analysis

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction feasibility and optimizing conditions. While specific kinetic and thermodynamic data for this exact compound are not widely available, studies on similar substituted phenols provide valuable insights.

Reaction Kinetics: The rate of a reaction is influenced by factors like temperature, concentration, and the presence of catalysts. sydney.edu.au For nucleophilic substitution reactions, the rate is dependent on the nucleophilicity of the attacking species and the nature of the leaving group. sydney.edu.au In electrophilic substitution, the rate is determined by the stability of the intermediate arenium ion; electron-donating groups like -OH and -OEt increase the reaction rate by stabilizing this intermediate. masterorganicchemistry.com

Studies on the ozonation of substituted phenols have determined apparent reaction rate constants. bioline.org.brbioline.org.br The degradation rate is influenced by structural and thermodynamic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO). bioline.org.br Adsorption kinetics for the removal of related compounds like 4-Chloro-2-methoxyphenol (B107037) from aqueous solutions have been modeled using pseudo-first-order and pseudo-second-order kinetics. researchgate.net

Thermodynamic Analysis: Thermodynamic data, such as standard molar enthalpies of formation and standard molar entropies, can be used to determine the feasibility of a reaction. For example, thermodynamic analysis of the liquid-phase dehydrogenation of o-ethoxycyclohexanol to its corresponding phenol (guaethol) has been performed using group contribution methods to calculate properties like the Gibbs free energy of reaction. lookchem.com Such calculations could be applied to reactions involving this compound to predict equilibrium constants and reaction spontaneity.

Influence of Substituents on Reaction Selectivity and Rate

The three substituents on the aromatic ring of this compound exert profound and sometimes competing influences on reaction rates and regioselectivity.

Rate:

Activating Groups (-OH, -OEt): These groups donate electron density to the ring via resonance, stabilizing the positively charged intermediate in electrophilic aromatic substitution and thus increasing the reaction rate compared to benzene. masterorganicchemistry.com The hydroxyl group is a more powerful activator than the ethoxy group.

Deactivating Group (-Cl): The chlorine atom withdraws electron density from the ring through induction, which destabilizes the EAS intermediate and slows the reaction rate. masterorganicchemistry.com However, its lone pairs can participate in resonance, which partially offsets the deactivating inductive effect. The net effect is deactivation.

Selectivity:

Directing Effects: As ortho-, para-directors, the -OH, -OEt, and -Cl groups all direct incoming electrophiles to positions ortho or para relative to themselves. The most powerful activating group, -OH, will largely control the position of substitution, directing primarily to positions 4 and 6.

Steric Effects: The bulky ethoxy group may sterically hinder attack at the adjacent position 3. Similarly, an incoming bulky electrophile may favor the less sterically crowded position 4 over position 6.

Electronic Effects in Chlorination: In studies on the chlorination of substituted phenols with N-chloroamines, selectivity was found to be determined primarily by electronic rather than steric effects, with a strong preference for chlorination at the 4-position. When the 4-position is blocked, chlorination at the 2-position occurs with much lower efficiency.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Effect on Rate | Nature | Directing Preference |

|---|---|---|---|

| -OH | Strongly Activating | Resonance Donor > Inductive Withdrawer | Ortho, Para |

| -OC2H5 | Activating | Resonance Donor > Inductive Withdrawer | Ortho, Para |

| -Cl | Deactivating | Inductive Withdrawer > Resonance Donor | Ortho, Para |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 5-Chloro-2-ethoxyphenol is anticipated to display distinct signals corresponding to the phenolic hydroxyl proton, the three aromatic protons, and the protons of the ethoxy group. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Aromatic Protons (H3, H4, H6): The three protons on the benzene (B151609) ring are chemically non-equivalent and would appear as three distinct signals in the aromatic region (typically δ 6.5–8.0 ppm). The proton at C4, situated between the chloro and hydroxyl-para/ethoxy-meta positions, would likely appear as a doublet of doublets. The proton at C6, adjacent to the hydroxyl group, would also be a doublet, as would the proton at C3. The precise chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the substituents.

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom and would resonate further downfield (around δ 4.0 ppm) than the methyl protons (around δ 1.4 ppm).

Hydroxyl Proton (-OH): The phenolic -OH proton signal can vary in chemical shift and appearance. Its position is dependent on concentration, solvent, and temperature due to hydrogen bonding. nih.gov It may appear as a broad singlet anywhere from δ 5.0 to 8.0 ppm.

The predicted ¹H NMR chemical shifts are summarized in the table below.

| Atom No. | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~6.90 | d | ~8.5 |

| H4 | ~6.85 | dd | ~8.5, ~2.5 |

| H6 | ~7.05 | d | ~2.5 |

| -OCH₂CH₃ | ~4.05 | q | ~7.0 |

| -OCH₂CH₃ | ~1.40 | t | ~7.0 |

| -OH | 5.0 - 8.0 | br s | N/A |

Carbon-13 NMR (¹³C NMR)

Aromatic Carbons (C1-C6): The six aromatic carbons would resonate in the typical range of δ 110–160 ppm. The carbons directly bonded to oxygen (C1 and C2) would be the most downfield due to the high electronegativity of oxygen. The carbon bearing the chlorine atom (C5) would also have its chemical shift influenced by the halogen.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) would appear around δ 60–70 ppm, while the terminal methyl carbon (-CH₃) would be found much further upfield, typically around δ 15 ppm.

Predicted ¹³C NMR chemical shifts are detailed in the table below.

| Atom No. | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~146 |

| C2 | ~148 |

| C3 | ~116 |

| C4 | ~121 |

| C5 | ~125 |

| C6 | ~115 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~15 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. semanticscholar.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-coupled. For this compound, it would show a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent aromatic protons (e.g., H3 and H4), helping to piece together the substitution pattern on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal (H3, H4, H6) to its corresponding carbon signal (C3, C4, C6) and assign the methylene and methyl protons to their respective carbons in the ethoxy group. Quaternary carbons (C1, C2, C5) would be absent from the HSQC spectrum, aiding in their identification.

Correlation of Experimental NMR Chemical Shifts with Theoretical Predictions

Modern computational chemistry allows for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.netmodgraph.co.uk These theoretical calculations provide a powerful tool for structure verification.

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts. By comparing the theoretically calculated spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved. acs.org Discrepancies between experimental and theoretical values can often be explained by environmental factors not perfectly modeled in the calculation, such as solvent effects and intermolecular hydrogen bonding. nih.govmodgraph.co.uk Studies on various substituted phenols have demonstrated excellent linear correlations between experimental and DFT-calculated chemical shifts, validating this combined approach for structural elucidation. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds. Analysis of related chlorinated phenolic compounds provides a strong basis for assigning these bands. researchgate.netorientjchem.orgscielo.org.mx

Key expected vibrational modes include:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group would be observed as stronger bands just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually result in several sharp bands in the 1450–1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl C-O stretch (Ar-O) would appear around 1200–1260 cm⁻¹, and the alkyl C-O stretch from the ethoxy group would be found near 1020–1075 cm⁻¹.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3200-3600 | O-H stretch | Strong, Broad |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2980 | Aliphatic C-H stretch | Strong |

| 1450-1600 | Aromatic C=C stretch | Medium-Strong |

| ~1245 | Aryl C-O stretch | Strong |

| ~1040 | Alkyl C-O stretch | Strong |

| 600-800 | C-Cl stretch | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of this compound. nih.gov This technique relies on the inelastic scattering of monochromatic light, which provides a unique "fingerprint" based on the molecular vibrations of the sample. nih.gov For chlorophenol derivatives, specific Raman bands can be assigned to the vibrational modes of the C-Cl bond. The chlorination of phenols introduces new Raman peaks, typically observed in the regions of 610–618 cm⁻¹ and 668–690 cm⁻¹, which correspond to different conformations of the C-Cl bond. acs.org The intensity of these peaks can be correlated with the degree of chlorination. acs.org

Quantitative analysis of phenols in aqueous solutions has been successfully demonstrated using Raman spectroscopy, with detection limits varying from 0.3 ppm to 100 ppm depending on the compound and the potential for resonance enhancement. researchgate.net The use of an internal standard is often employed to improve the accuracy and precision of quantitative measurements by compensating for variations in laser intensity and optical alignment. researchgate.net

Table 1: Key Raman Spectral Data for Phenol (B47542) Derivatives

| Compound Family | Typical Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| Chlorinated Phenols | 610-618 | C-Cl bond (SHH conformation) | acs.org |

| Chlorinated Phenols | 668-690 | C-Cl bond (SHC conformation) | acs.org |

| Phenol | 989-1018 | Ring breathing mode | researchgate.net |

Theoretical Vibrational Analysis and Total Energy Distribution (TED)

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), provides a powerful complement to experimental spectroscopy. researchgate.net These computational approaches are used to calculate the optimized molecular structure, vibrational frequencies, and infrared and Raman intensities of molecules like this compound. researchgate.netijaemr.com By comparing the calculated harmonic frequencies with the experimental data, a detailed assignment of the vibrational modes can be achieved. researchgate.net

A crucial aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. researchgate.net This allows for a clear and unambiguous assignment of the observed spectral bands. researchgate.net For substituted phenols, theoretical studies have been instrumental in understanding the influence of substituents on characteristic frequencies, such as the OH and OD torsional modes. researchgate.netkuleuven.be

Furthermore, these calculations can predict the stability of different conformers and analyze the electronic effects within the molecule, such as hyperconjugative interactions and charge delocalization, through Natural Bond Orbital (NBO) analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edulibretexts.org In this technique, the sample is first vaporized and separated into its individual components in the GC column. etamu.edu Each separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). etamu.edu This high-energy ionization process not only creates a molecular ion (M⁺), which reveals the molecular weight, but also causes the molecule to break apart into smaller, characteristic fragment ions. etamu.eduuni-saarland.de

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint". etamu.edu For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in its identification. The fragmentation pattern of substituted phenols often involves the loss of the substituent groups and cleavage of the ether bond. frontiersin.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. For complex mixtures, such as those found in bio-oils, HRMS is essential for identifying the various chemical constituents, including substituted phenols. rsc.org Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) offer ultrahigh resolution, enabling the separation of ions with very similar mass-to-charge ratios. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS)

LC-MS and HPLC-MS are powerful analytical techniques that couple the separation power of liquid chromatography with the sensitive detection of mass spectrometry. nih.govmdpi.com These methods are particularly well-suited for the analysis of phenolic compounds, which may not be volatile enough for GC-MS without derivatization. nih.gov In LC-MS, compounds are separated on a column and then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). nih.gov ESI is less energetic than EI and typically results in less fragmentation, producing a prominent molecular ion peak which is useful for confirming the molecular weight of the analyte. nih.gov

LC-MS methods have been developed for the efficient identification and quantification of a wide range of phenolic compounds in various matrices. nih.gov By optimizing chromatographic conditions, such as the mobile phase composition and gradient, dozens of compounds can be separated and analyzed in a single run. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy, also known as electronic spectroscopy, provides information about the electronic transitions within a molecule. bbec.ac.in When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. bbec.ac.in The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. bbec.ac.inutoronto.ca

For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π. matanginicollege.ac.in The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. matanginicollege.ac.in The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or chlorine atoms) to a π* antibonding orbital and are typically less intense. matanginicollege.ac.in

The position and intensity of the absorption bands are influenced by the substituents on the aromatic ring. The ethoxy and chloro groups can act as auxochromes, modifying the absorption characteristics of the phenol chromophore. The solvent can also affect the UV-Vis spectrum, particularly for transitions involving non-bonding electrons, due to interactions like hydrogen bonding. bbec.ac.in

Table 2: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range | Reference |

|---|---|---|---|

| σ → σ* | Excitation from a sigma bonding orbital to a sigma antibonding orbital. | Far UV region (<200 nm) | bbec.ac.inmatanginicollege.ac.in |

| n → σ* | Excitation from a non-bonding orbital to a sigma antibonding orbital. | 150 - 250 nm | matanginicollege.ac.in |

| π → π* | Excitation from a pi bonding orbital to a pi antibonding orbital. | 200 - 700 nm | utoronto.camatanginicollege.ac.in |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-(4-chlorophenoxy)phenol |

| 5-Chloro-2-phenoxyphenol |

| 2-phenoxyphenol |

| Phenol |

| o-Chlorophenol |

| 2,4-dichlorophenol (B122985) |

| 2,4,6-trichlorophenol |

| 2-chloro-5-methylphenol |

| 2-chloro-4-nitrophenol |

| 2,3,4,5-tetrachlorophenol |

| 3-Chloroguaiacol |

| 6-Iodoguaiacol |

| 3-Chloro-2-Methoxybenzaldehyde |

| 2-chlorobenzene-1,4-diol |

| 2,5-dichlorobenzene-1,4-diol |

| 2,3,5,6-tetrachlorobenzene-1,4-diol |

| 2-butanone |

| 3-hexanone |

| cyclopentanone |

| 2-chloropropane |

| acetone |

| 4-methoxyphenol |

| 2-Methoxyphenol |

| 2,4-Dimethylphenol |

| o-Cresol |

| 4-Ethylphenol |

| Carbon |

| Methane |

| Isobutane |

| Ammonia |

| 2-chloro-5-fluoro phenol |

| Benzene |

| Fluorobenzene |

| Chlorobenzene |

| Bromobenzene |

| Benzonitrile |

| 2,5-dichloro-p-xylene |

| 5-nitro-m-xylene |

| 4-bromo-o-xylene |

| 2-chloroxylene |

| 4-Chloroguaiacol |

| 5-Chloro-2-pyridinol |

| 4-Chloro-2-methoxyphenol (B107037) |

| 2-chloro-4-methylphenol |

| 4-chloro-3-methylphenol |

| 4-chloro-3,5-dimethylphenol |

| 2-nitrophenol |

| 3-nitrophenol |

| 4-nitrophenol |

| 2,3,6-trichlorophenol |

| 2,4-dinitrophenol |

| 2,5-dinitrophenol |

| 3,4-dinitrophenol |

| 2,3,5,6-tetrachlorophenol |

| 3-methyl-2-nitrophenol |

| hydroquinone |

| 4-chlorocatechol |

| resorcinol |

| 4-chlororesorcinol (B43231) |

| 4,6-dichlororesorcinol |

| 2-methylphenol |

| 2,3-dimethylphenol |

| 2,6-dichloro-4-nitrophenol |

| 2,5-dimethylphenol |

| 3-aminophenol |

| 2-amino-4-methylphenol |

| 3,4-dimethylphenol |

| 2-amino-4-chlorophenol |

| 2-nitroaniline |

| 3-nitroaniline |

| 3,5-dimethoxyphenol |

| 3,5-dinitroaniline |

| 2-methyl-3-nitroaniline |

| 4-methyl-3-nitroaniline |

| 4-chloro-2-nitroaniline |

| 4-chloro-3-nitroaniline |

| 6-chloro-2,4-dinitroaniline |

| 5-chloro-2,4-dimethoxyphenyl |

| (E)-2-[(2-Chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol |

| (E)-4-bromo-2(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol |

| 2,6-dichloropurine |

| (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol |

| 2-(5-chlorothiophen-2-yl)-1 H -benzo-[ d ]-imidazol-2-yl)-6,7-dihydrobenzo-[ d ]-imidazo[2,1- b ]thiazol-8(5 H )-ones |

| 1-((1H-pyrrol-2-yl)methyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole |

| 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzo[d]imidazole |

| 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole |

| 2-(4-aminophenyl)-1,5-dimethyl- 1,2-dihydro-3H-pyrazol-3-one |

| 5-(4-aminophenyl)- 1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| 2-(4-aminophenyl)-1-methyl-5-phenyl-1,2-dihy- dro-3H-pyrazol-3-one |

| salicylic acid |

| 5-Chloro-2-hydroxy-3-methoxybenzaldehyde |

| 5-Chloro-3-methoxyphenol |

| 4-bromo-2-methoxyphenol |

| 2-bromo-6-methoxyphenol |

| 5-bromo-2-methoxyphenol |

| 5-chloro-2-methoxyphenol |

| 2-chloro-6-methoxyphenol |

| 4-chloro-2-methoxyphenol |

| 4-iodo-2-methoxyphenol |

| 4,5-dichloro-2-methoxyphenol |

| 5,6-dichloro-2-methoxyphenol |

| butylatedhydroxytoluene |

| thymol |

| 3-chloronitrobenzene |

| glycerol |

| acarbose |

| orlistat |

| Trolox |

| 1,2-dibromopropane |

| flupyrsulfuron-methyl |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For derivatives of this compound, this technique elucidates bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior.

While direct single-crystal XRD data for this compound is not extensively available in the public domain, studies on structurally similar compounds provide a framework for what to expect. For instance, the analysis of a Schiff base derived from 5-chloro-2-(3-ethoxy-2-hydroxybenzylideneamino)phenol revealed a heterometallic tetranuclear complex. researchgate.net In this complex, the cadmium and terbium atoms are bridged by phenolate (B1203915) oxygen and acetate (B1210297) groups, showcasing the coordination potential of the substituted phenol moiety. researchgate.net Similarly, single-crystal XRD studies on other substituted phenols, like 5-chloro-2-hydroxy-N-phenylbenzamide, have detailed the molecular conformation, intermolecular hydrogen bonding, and crystal packing motifs. mdpi.com These studies often reveal a monoclinic crystal system and highlight the role of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure. mdpi.comsciforum.net

In a study involving 2-ethoxyphenol (B1204887) complexed with a T4 lysozyme (B549824) mutant, X-ray crystallography revealed that the hydroxyl group of 2-ethoxyphenol forms an intramolecular hydrogen bond with the ether oxygen. nih.gov This type of detailed structural information, obtainable through XRD, is fundamental for correlating the structure of this compound with its properties.

Table 1: Representative Crystallographic Data for a Structurally Related Substituted Phenol Derivative

| Parameter | Value |

|---|---|

| Compound | 5-chloro-2-hydroxy-N-phenethylbenzamide mdpi.com |

| Formula | C₁₅H₁₄ClNO₂ |

| Molecular Weight | 275.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pc |

| Unit Cell Dimensions | a = 12.4710(7) Å, b = 4.7470(3) Å, c = 12.8389(8) Å, β = 118.548(5)° |

| Volume | 667.65(8) ų |

| Z | 2 |

This table presents data for a related compound to illustrate the type of information obtained from single-crystal XRD analysis.

Other Characterization Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgdu.ac.in It is particularly valuable for studying radical intermediates, which can be formed from phenols through oxidation processes. core.ac.uk The interaction of an unpaired electron's spin with an external magnetic field provides information about the radical's structure and electronic environment. mlsu.ac.in

For phenolic compounds, ESR studies can elucidate the mechanisms of antioxidant activity and degradation pathways. nist.govnih.gov For example, in the Fenton system, chlorinated phenols have been shown to form semiquinone radical intermediates, which can be detected and identified by direct ESR. nih.gov The hyperfine splitting patterns observed in the ESR spectra can reveal the distribution of the unpaired electron density within the radical, providing insights into the positions of substituents on the aromatic ring. mit.edu While specific ESR studies on this compound are not readily found, the principles derived from studies on other substituted phenols are directly applicable. nist.govarcjournals.orgacs.org The generation of phenoxyl radicals from substituted phenols and their subsequent reactions are key areas where ESR provides crucial data. core.ac.uk

Table 2: General Parameters for ESR Spectroscopy of Phenolic Radicals

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| g-factor | A dimensionless constant that characterizes the magnetic moment of the unpaired electron. | Helps in identifying the type of radical (e.g., carbon-centered, oxygen-centered). |

| Hyperfine Splitting Constant (a) | Describes the interaction between the unpaired electron and nearby magnetic nuclei. | Provides information about the molecular structure and the delocalization of the unpaired electron. |

| Line Shape | The shape of the ESR signal. | Can give insights into the dynamics and environment of the radical. |

This table outlines the general parameters and the information they provide in a typical ESR experiment on phenolic radicals.

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This method is essential for determining the thermal stability and decomposition profile of a compound. etamu.edu A TGA curve plots the mass of the sample against temperature, revealing temperatures at which the material undergoes decomposition, and the extent of mass loss at each stage. etamu.edu

For substituted phenols, TGA can provide information on their volatility and thermal stability. rsc.org For instance, the TGA plot for a Schiff base showed it was thermally stable up to 500 K. rsc.org The decomposition temperature is a key parameter obtained from TGA, often defined as the temperature at which a certain percentage (e.g., 5%) of weight loss occurs. researchgate.net While specific TGA data for this compound is not available, the analysis of related compounds indicates that decomposition often occurs in one or more steps, and the presence of different functional groups can significantly influence thermal stability. researchgate.net

Table 3: Illustrative TGA Data for a Synthesized Organic Compound

| Compound | Decomposition Step(s) | Decomposition Temperature (°C) | Residue (%) |

|---|---|---|---|

| Schiff Base SB-1 rsc.org | One | Stable up to 227°C | - |

This table provides examples of TGA data for organic compounds to illustrate the type of information obtained.

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This information is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound. sciforum.net

For this compound (C₈H₉ClO), the theoretical elemental composition can be calculated based on its atomic constituents. While specific experimental data for this compound is not provided in the search results, elemental analysis is a standard characterization step for any new chemical entity. ijcce.ac.ir For related substituted phenols and their derivatives, elemental analysis is routinely reported to confirm their composition. researchgate.netsciforum.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 61.35 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.80 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.64 |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.44 |

| Total | | | | 172.62 | 100.00 |

This table shows the calculated theoretical elemental composition for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemical calculations for studying the molecular properties of various compounds. dergipark.org.tr By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate method for investigating the structural and electronic properties of molecules like 5-Chloro-2-ethoxyphenol.

Molecular Geometry Optimization and Conformer Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted phenols, the orientation of the hydroxyl and ethoxy groups relative to the benzene (B151609) ring can lead to different conformers, which are isomers that can be interconverted by rotation about single bonds.

Theoretical calculations are used to find the lowest energy conformer, which is the most stable arrangement of the molecule. redalyc.org For similar phenolic compounds, studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scienceopen.com For example, in a related molecule, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the planar molecular conformation is stabilized by an intramolecular O-H···N hydrogen bond, forming an S(6) motif. scienceopen.com The dihedral angles between the phenyl rings and other substituents are key parameters determined in these analyses. scienceopen.commdpi.com

In the case of this compound, different orientations of the ethoxy group's ethyl chain and the hydroxyl proton would be considered. The relative energies of these conformers are calculated to identify the global minimum on the potential energy surface. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available, often showing good agreement. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. imperial.ac.ukirjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. iqce.jp

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.

For aromatic compounds, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. scienceopen.com The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which provide further insights into the molecule's reactivity. iucr.org In similar molecules, the HOMO and LUMO are often delocalized over the phenyl ring. scienceopen.com

| Parameter | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. iucr.org |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. iucr.org |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. iucr.org |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. iucr.org |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons. |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. After geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the positions of vibrational bands. dergipark.org.tr

These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. redalyc.org The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of different functional groups. researchgate.net

For phenolic compounds, characteristic vibrational modes include the O-H stretching, C-O stretching, and various aromatic C-C and C-H vibrations. researchgate.net The presence of the ethoxy and chloro substituents on the phenyl ring in this compound will influence the positions of these vibrational bands.

Prediction of Nuclear Magnetic Resonance Chemical Shifts

Theoretical calculations have become an invaluable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comuni-bonn.de The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors. researchgate.netunn.edu.ng

To obtain chemical shifts, the calculated isotropic shielding values for the molecule of interest are compared to the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the predicted shifts depends on the chosen DFT functional, basis set, and the inclusion of solvent effects. mdpi.comunn.edu.ng These predictions can aid in the assignment of experimental NMR spectra and help in the structural elucidation of new compounds. mdpi.com For complex molecules, computational NMR analysis can be crucial in distinguishing between different isomers.

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netacrhem.org Computational chemistry offers a way to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. arxiv.org

The key NLO property at the molecular level is the first hyperpolarizability (β). mdpi.com A large β value is a prerequisite for a significant second-order NLO response. Molecules with a large dipole moment, an extended π-conjugated system, and donor-acceptor groups often exhibit high hyperpolarizability. researchgate.net

For this compound, the hydroxyl and ethoxy groups act as electron donors, while the chloro group is an electron-withdrawing group. This donor-acceptor arrangement across the π-system of the benzene ring can lead to a significant NLO response. DFT calculations can be used to compute the dipole moment (μ) and the components of the first hyperpolarizability tensor (β) to evaluate the NLO potential of the molecule. acs.org The predicted values are often compared to those of standard NLO materials like urea (B33335). acs.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are valuable for identifying the reactive sites of a molecule. wuxibiology.com

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue colors represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate potential values. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ethoxy groups due to their lone pairs of electrons, making them sites for electrophilic interaction. scienceopen.comnih.gov The hydrogen atom of the hydroxyl group would be a region of positive potential. nih.gov The MEP map provides a comprehensive picture of how the molecule will interact with other charged species, offering insights into its intermolecular interactions and chemical reactivity. proteopedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding and electronic structure of a molecule, aligning with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.dematerialsciencejournal.org A large stabilization energy, E(2), signifies a strong interaction and charge delocalization between the donor and acceptor orbitals. materialsciencejournal.org

In the context of substituted phenols and related structures, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. For instance, in salicylanilide (B1680751) derivatives, which share some structural motifs with substituted phenols, electron density is shown to transfer from lone pairs of oxygen, chlorine, and nitrogen atoms to the antibonding orbitals of various bonds within the molecule. materialsciencejournal.org These hyperconjugative interactions, such as the delocalization of a lone pair (n) of an oxygen atom into an adjacent antibonding C-C (π) or C-O (π) orbital, lead to the stabilization of the molecular system. materialsciencejournal.orgresearchgate.net

For a molecule like this compound, NBO analysis would elucidate the electronic interactions involving the chloro, ethoxy, and hydroxyl substituents with the phenyl ring. Key interactions would likely include:

Delocalization of the lone pairs of the phenolic oxygen and the ether oxygen into the π* orbitals of the aromatic ring.

Interactions involving the lone pairs of the chlorine atom with adjacent σ* and π* orbitals.

Hyperconjugative interactions between the C-H and C-C bonds of the ethoxy group and the rest of the molecule.

Thermodynamic Properties and Reaction Energetics

The thermodynamic properties of phenolic compounds, such as standard enthalpies of formation (ΔH°), standard Gibbs free energies of formation (ΔG°), and standard entropies (S°), are fundamental to understanding their stability and reaction energetics. bioline.org.bruni-rostock.de These parameters can be determined experimentally through techniques like combustion calorimetry or calculated using quantum chemical methods. uni-rostock.deacs.org

Computational studies, often employing Density Functional Theory (DFT), allow for the calculation of thermodynamic parameters over a range of temperatures. acs.orgscielo.org.za For instance, the thermal energy, entropy, and heat capacity of a molecule can be computed, revealing their dependence on temperature due to changes in atomic oscillation and vibration. scielo.org.za

In the study of reaction energetics, these thermodynamic values are critical. For example, in the ozonation of substituted phenols, thermodynamic parameters are used alongside structural descriptors to develop Quantitative Structure-Property Relationship (QSPR) models that predict reaction rate constants. bioline.org.br Similarly, the energetics of reactions like dehydrogenative coupling or hydrogenation can be determined using Hess's Law, combining the enthalpies of formation of reactants and products. uni-rostock.de For this compound, computational chemistry could predict its heat of formation, entropy, and Gibbs free energy, providing a basis for assessing its stability relative to other isomers or predicting the favorability of reactions in which it participates.

A representative table of calculated thermodynamic properties for a related phenol (B47542) derivative is shown below.

Table 1: Calculated Thermodynamic Properties for a Phenolic Compound at 298.15 K

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation | -150.0 | kJ/mol |

| Standard Gibbs Free Energy of Formation | -85.0 | kJ/mol |

| Standard Entropy | 350.0 | J/mol·K |

Note: This table is illustrative and based on typical values for similar phenolic compounds. Actual values for this compound would require specific calculations.

Tautomeric Equilibria and Stability Studies

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for molecules with functional groups capable of proton transfer, such as phenols. science.gov For phenolic compounds, the most common tautomerism is the keto-enol equilibrium. redalyc.org Computational studies can be employed to determine the relative stabilities of the tautomeric forms. acs.orgredalyc.org

By calculating the heat of formation or Gibbs free energy of each tautomer (e.g., the enol and keto forms), the more thermodynamically stable form can be identified. redalyc.org For many substituted phenols, the enol form is found to be significantly more stable than the corresponding keto form. acs.org The tautomeric equilibrium is influenced by factors such as the electronic nature of substituents on the aromatic ring and the solvent environment. mdpi.com Substituents can alter the acidity of the hydroxyl group and the basicity of the potential proton-accepting site, thereby shifting the equilibrium. mdpi.com

For this compound, the primary tautomeric equilibrium to consider would be between its phenolic (enol) form and the corresponding cyclohexadienone (keto) form. Theoretical calculations would likely show the enol form to be the overwhelmingly predominant species due to the stability conferred by the aromatic ring. The equilibrium constant for this transformation can also be computed, providing a quantitative measure of the relative populations of the two forms at a given temperature. acs.org

Quantum Chemical Descriptors for Chemical Reactivity

Quantum chemical descriptors are powerful tools for quantifying and predicting the chemical reactivity of molecules. scirp.org These descriptors are derived from the electronic structure of the molecule, typically calculated using methods like DFT. malayajournal.org Key global reactivity descriptors include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Related to the molecule's ability to donate electrons (ionization potential). acs.org

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Related to the molecule's ability to accept electrons (electron affinity). acs.org

HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity. scielo.org.za

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. scirp.orgacs.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. scirp.orgacs.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2. scirp.orgacs.org

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η). scirp.orgacs.org

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| E_HOMO | -I | -8.5 |

| E_LUMO | -A | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.0 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.5 |

| Softness (S) | 1 / η | 0.29 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.0 |

Note: This table provides representative values and formulas. The actual calculated values for this compound would depend on the computational method and basis set used.

Solvation Effects in Computational Modeling (e.g., Polarizable Continuum Model)

Solvent effects play a critical role in the behavior of molecules in solution, influencing their structure, stability, and reactivity. numberanalytics.com Computational modeling often accounts for these effects using implicit solvation models, where the solvent is treated as a continuous medium with a specific dielectric constant. numberanalytics.commolcas.org The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), are among the most widely used methods. faccts.detorvergata.it

In these models, the solute molecule is placed within a cavity carved out of the solvent continuum. faccts.de The solute's electric field polarizes the solvent, which in turn creates a reaction field that interacts with the solute, thereby capturing the electrostatic effects of solvation. molcas.org This approach is crucial for accurately predicting properties in solution, such as:

Tautomeric Equilibria: The relative stability of tautomers can be significantly altered by the solvent's polarity. acs.org

Reaction Energetics: Solvation can stabilize or destabilize reactants, products, and transition states, thus affecting reaction rates and equilibria. researchgate.net

pKa values: Accurate calculation of acidity constants for compounds like phenols requires the inclusion of solvent effects, often through a combination of implicit models and a few explicit solvent molecules. torvergata.it

For this compound, applying a PCM or SMD model would be essential for studying its behavior in different solvents. For example, modeling the molecule in water would allow for a more realistic prediction of its pKa and its antioxidant activity, as the mechanisms of action (like proton or electron transfer) are highly solvent-dependent. researchgate.net The choice of solvent in the model would significantly impact calculated reactivity descriptors, with polar solvents generally leading to increased stability for polar or charged species. dergipark.org.tr

Analytical Detection and Quantification Methods

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of 5-Chloro-2-ethoxyphenol, providing the means to separate it from complex sample mixtures and enabling its identification and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent techniques employed for this purpose, each with its own set of advantages and specific applications. Thin-layer chromatography (TLC) can also be utilized as a simpler, qualitative tool.

Gas Chromatography (GC) and Coupled Systems (GC-FID, GC-ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is volatilized and separated as it passes through a capillary column containing a stationary phase. The choice of detector is critical for sensitivity and selectivity.

For the analysis of chlorophenols, common detectors include the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD). The FID is a universal detector for organic compounds, while the ECD is highly sensitive to halogenated compounds like this compound, offering excellent selectivity and low detection limits. capes.gov.br Gas chromatography coupled with mass spectrometry (GC-MS) provides definitive identification by furnishing structural information through mass spectra. capes.gov.br

Headspace analysis is a sample introduction technique for GC that is particularly useful for analyzing volatile organic compounds (VOCs) in solid or liquid samples. In this method, the sample is placed in a sealed vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC system.

Headspace solid-phase microextraction (HS-SPME) is a modern variation that combines headspace sampling with a fiber coated with a sorbent material. This pre-concentrates the analytes from the headspace, thereby increasing the sensitivity of the method. For chlorophenols, derivatization is often performed prior to HS-SPME to enhance volatility and improve chromatographic performance.

The choice of GC column and the optimization of separation parameters are critical for resolving this compound from other compounds in a sample.

Column Selection : Capillary columns with non-polar or medium-polarity stationary phases are typically used for the analysis of chlorophenols. A common choice is a 5% phenyl-polysiloxane stationary phase, which provides good separation for a wide range of phenolic compounds. The selection should be based on the principle that "like dissolves like," meaning the stationary phase polarity should be similar to that of the analytes.

Separation Parameters : The resolution of chromatographic peaks is governed by the resolution equation, which considers column efficiency (N), retention factor (k), and the separation factor (α). To optimize separations, these parameters can be adjusted:

Column Efficiency (N) : Longer columns and smaller internal diameters generally lead to higher efficiency and better resolution, but also longer analysis times.

Retention Factor (k) : This can be controlled by adjusting the temperature program. Lower initial oven temperatures and slower ramp rates increase retention and can improve the separation of early-eluting peaks.

Separation Factor (α) : This is primarily influenced by the stationary phase chemistry and the analysis temperature.

A typical temperature program for chlorophenol analysis might start at a relatively low temperature (e.g., 60-80°C) to separate volatile components and then ramp up to a higher temperature (e.g., 250-300°C) to elute less volatile compounds.

Table 1: General GC Parameters for Chlorophenol Analysis

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial Temp: 60-80°C, hold for 1-2 min; Ramp: 5-10°C/min; Final Temp: 250-300°C, hold for 5-10 min |

| Detector | ECD, FID, or MS |

| Detector Temperature | 280 - 300 °C (for ECD/FID) |

Note: These are general parameters and require optimization for specific instruments and applications.

Headspace Analysis

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is well-suited for the analysis of polar, non-volatile, or thermally labile compounds, making it a valuable alternative to GC for the determination of this compound. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.

Reversed-phase HPLC is the most common mode for chlorophenol analysis. In this setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as phenolic compounds absorb UV light.

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive technique that can be used for the qualitative analysis and screening of this compound. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. The separated spots can be visualized under UV light or by spraying with a colorimetric reagent. While TLC is not as powerful as GC or HPLC for quantitative analysis, it can be a useful preliminary tool. who.int

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical step in the analytical workflow for this compound, as it is often present at low concentrations in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering substances, pre-concentrate it to a detectable level, and convert it into a form suitable for analysis.

For GC analysis of polar compounds like chlorophenols, derivatization is a common strategy to improve their volatility, thermal stability, and chromatographic behavior. capes.gov.br This process involves a chemical reaction to convert the polar hydroxyl group of the phenol (B47542) into a less polar, more volatile derivative.

Two of the most widely used derivatization techniques for chlorophenols are:

Silylation : This involves reacting the phenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. The resulting TMS derivatives are significantly more volatile and less polar than the parent phenols, leading to sharper peaks and improved separation in GC.

Acetylation : In this method, the phenol is reacted with an acetylating agent, such as acetic anhydride, to form an acetate (B1210297) ester. Acetylation is another effective way to reduce the polarity and increase the volatility of chlorophenols for GC analysis.

The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and time) must be optimized to ensure complete and reproducible derivatization.

Table 2: Common Derivatization Reagents for Chlorophenol Analysis

| Derivatization Method | Reagent | Derivative Formed | Key Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Forms volatile and stable derivatives, widely applicable. |

| Acetylation | Acetic Anhydride | Acetate ester | Effective for reducing polarity, often used in environmental analysis. |

Note: Derivatization is typically performed after extraction and prior to GC injection.

In addition to derivatization, various extraction techniques are employed to isolate chlorophenols from different sample matrices. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). The choice of extraction method depends on the sample type (e.g., water, soil, biological tissues) and the desired level of sensitivity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating chlorophenols from aqueous samples. aatbio.com This method involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the target analytes. aatbio.com Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. researchgate.net